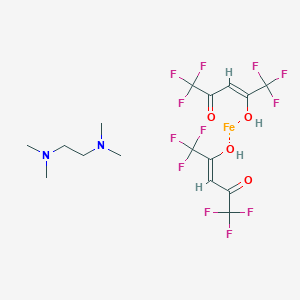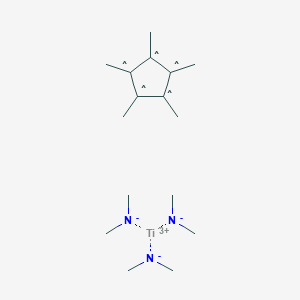
Bis(hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II), min. 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II), min. 98% is a chemical compound with the CAS Number: 73450-43-8 . It has a molecular formula of C16H18F12FeN2O4 and a formula weight of 586.15 . The compound appears as black crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of an iron(II) atom coordinated to two hexafluoroacetylacetonato ligands and one N,N,N’,N’-tetramethylethylenediamine ligand .Physical And Chemical Properties Analysis
This compound is air sensitive . It forms black crystals .Applications De Recherche Scientifique
Polymeric Nature and Molecular Structure
Research by Buckingham, Gorges, and Henry (1967) explored the polymeric nature of bis(hexafluoroacetylacetonato)iron(II) among other iron complexes. Their studies in dilute benzene solutions showed these complexes to be monomeric, with the degree of polymerization increasing with concentration for certain complexes. This work provided foundational insights into the behavior of bis(hexafluoroacetylacetonato)iron(II) in solution and its structural properties (D. Buckingham, Rc Gorges, & J. Henry, 1967).
Coordination Complexes and 1-Dimensional Structures
Plater, Foreman, and Slawin (2000) discussed the formation of one-dimensional structures of manganese(II), copper(II), and cobalt(II) coordination complexes involving the hexafluoroacetylacetonate anion. Their work demonstrated how bis(hexafluoroacetylacetonato) compounds could form intricate chain structures with other metals and ligands, revealing potential for constructing novel coordination polymers (M. Plater, M. Foreman, & A. Slawin, 2000).
Magnetic Properties and Complex Formation
The study on magnetic properties of bis(hexafluoroacetylacetonato)copper(II) complex with 5-Bromo-1,3-phenylenebis(N-tert-butyl-aminoxyl) by Inoue, Iwahori, and Iwamura (1998) highlighted the polymeric chain structure and magnetic behavior of these complexes. This research underscores the potential of bis(hexafluoroacetylacetonato) compounds in designing materials with specific magnetic properties (K. Inoue, F. Iwahori, & H. Iwamura, 1998).
Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)
Ni and colleagues (2005) explored the use of diamine adducts of bis(hexafluoroacetylacetonato)zinc for the growth of thin films of the transparent conducting oxide Zn-In-Sn-O (ZITO) using MOCVD. Their findings suggest that complexes related to bis(hexafluoroacetylacetonato)iron(II) can serve as effective precursors in the deposition of functional thin films, potentially useful in electronics and photonics (J. Ni, Henry Yan, et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAKEJIZZXCJR-VIBDZMCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F12FeN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)


![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)